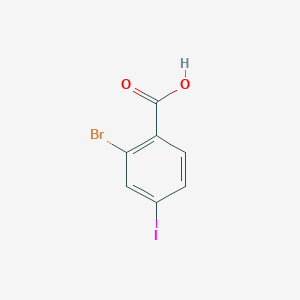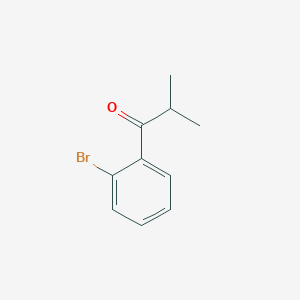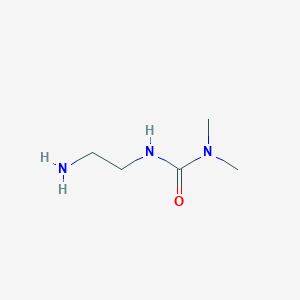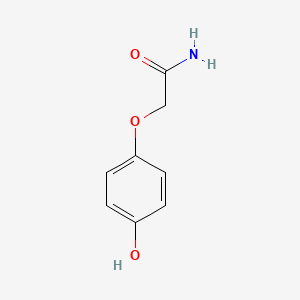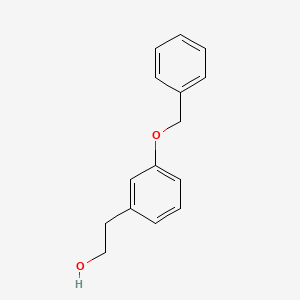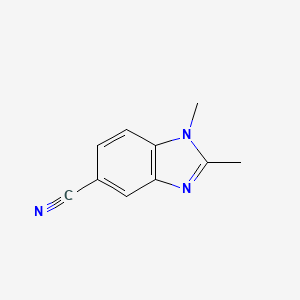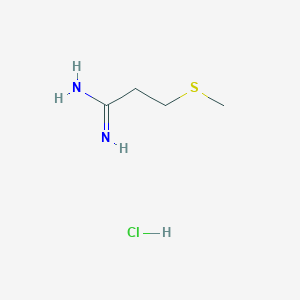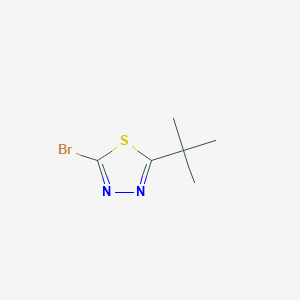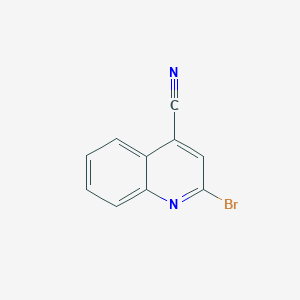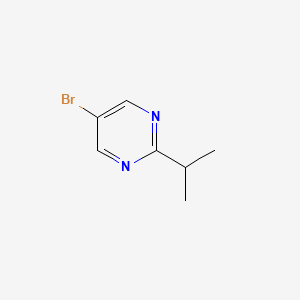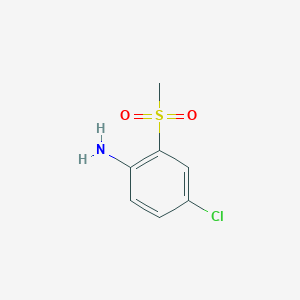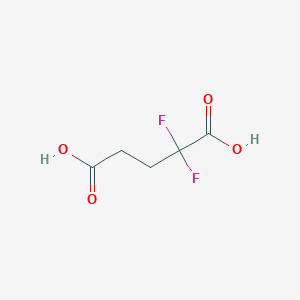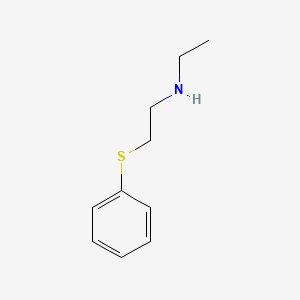![molecular formula C6H7NO5 B1342429 2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- CAS No. 19374-87-9](/img/structure/B1342429.png)
2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of “2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-” can be represented as a 2D Mol file . The IUPAC Standard InChI is InChI=1S/C4H5NO3/c6-3-1-2-4 (7)5 (3)8/h8H,1-2H2 .Physical And Chemical Properties Analysis
The molecular weight of “2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]-” is 173.12 g/mol. The IUPAC Standard InChI is InChI=1S/C4H5NO3/c6-3-1-2-4 (7)5 (3)8/h8H,1-2H2 .科学的研究の応用
Synthesis and Structural Analysis
Researchers have developed novel synthesis methods and conducted structural analyses of derivatives of 2,5-Pyrrolidinedione. For instance, novel AZA-Imidoxy compounds have been synthesized, including derivatives like 1-{[1-naphthyldiazenyl]oxy}pyrrolidine-2,5-dione, showcasing potential chemotherapeutic applications due to their antimicrobial activities (Jain, Nagda, & Talesara, 2006). Another study details the synthesis of 2,5-disubstituted pyrroles and their tautomeric transformations, contributing to the understanding of the structural properties of pyrrolidine derivatives (Li, Larsen, & Brooker, 2003).
Chemical Reactions and Mechanisms
Several studies have focused on the chemical reactions involving 2,5-Pyrrolidinedione derivatives. For example, manganese(III)-based reactions with 1,1-diarylethenes have led to the synthesis of 4-ethenyl- and 4-ethyl-2,3-pyrrolidinedione derivatives, demonstrating the versatility of these compounds in organic synthesis (Nguyen Van Ha & Le Thi My Trinh, 2015). Another study explored the facile access to 3-alkyl-substituted 3-hydroperoxy-2,4-pyrrolidinediones using manganese(III)-catalyzed aerobic oxidation, highlighting a method to obtain hydroperoxy derivatives in quantitative yields (Haque & Nishino, 2012).
Biological and Medicinal Applications
The biological and medicinal applications of 2,5-Pyrrolidinedione derivatives have been a significant area of research. Comparative studies on covalent protein binding of hexanedione derivatives have provided insights into their neurotoxicity, elucidating the role of pyrrole adduction in neuropathy (DeCaprio, Kinney, & LoPachin, 2009). Additionally, the antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens have been evaluated, demonstrating significant antimicrobial activity comparable to chlorhexidine (Dhavan et al., 2016).
Environmental and Catalytic Applications
2,5-Pyrrolidinedione derivatives have also found applications in environmental and catalytic processes. For instance, the electrogeneration of hydroxyl radicals on boron-doped diamond electrodes has been studied, with oxidation processes involving these radicals indicating the potential for environmental applications (Marselli et al., 2003). Moreover, chiral-substituted poly-N-vinylpyrrolidinones have been synthesized for use in catalytic asymmetric oxidation reactions, showcasing the utility of pyrrolidinedione derivatives in enhancing optical yields in various oxidation processes (Hao et al., 2016).
Safety And Hazards
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-hydroxyacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c8-3-6(11)12-7-4(9)1-2-5(7)10/h8H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZNGFXJKPJSJO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20609110 |
Source


|
| Record name | 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Pyrrolidinedione, 1-[(hydroxyacetyl)oxy]- | |
CAS RN |
19374-87-9 |
Source


|
| Record name | 1-[(Hydroxyacetyl)oxy]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20609110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Glycoloyloxy)succinimide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST4K2MY5UU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

